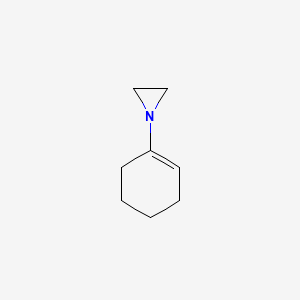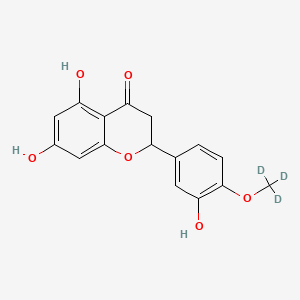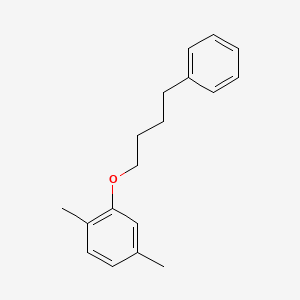
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Routes : The compound has been synthesized through various routes. For instance, Katritzky et al. (2005) explored synthetic routes towards tetrazolium and triazolium dinitromethylides, highlighting methods that could potentially be applied to similar compounds (Katritzky et al., 2005).
Chemical Modifications : The compound's structure allows for modifications, which can lead to the development of new compounds with potential applications. An example is the work by Reznikov et al. (2018), who synthesized nonracemic tetrazole GABA analogs (Reznikov, Ostrovskii, & Klimochkin, 2018).
Potential Pharmaceutical Applications
Drug Design : The compound's framework can be used in drug design. Lecinska et al. (2010) demonstrated the synthesis of pseudopeptidic derivatives that could be useful in new drug design, indicating a similar potential for this compound (Lecinska et al., 2010).
Antiallergic Properties : Some derivatives of similar compounds have been found to possess antiallergic properties. Peet et al. (1986) described syntheses of related compounds that were active in antiallergy tests (Peet et al., 1986).
Material Science and Energetics
Energetic Materials : Compounds with tetrazole rings have been investigated for their use in energetic materials. Fischer et al. (2014) synthesized nitrogen-rich ionic derivatives with potential energetic use (Fischer et al., 2014).
Polymer Modification : The compound’s structure may allow for its incorporation into polymers for various applications. Aly and El-Mohdy (2015) modified hydrogels through condensation reactions with similar amine compounds, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Eigenschaften
CAS-Nummer |
1797008-74-2 |
|---|---|
Produktname |
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt |
Molekularformel |
C20H28N5NaO3 |
Molekulargewicht |
409.466 |
IUPAC-Name |
sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate |
InChI |
InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1 |
InChI-Schlüssel |
YEJMYBAPGKPKDD-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
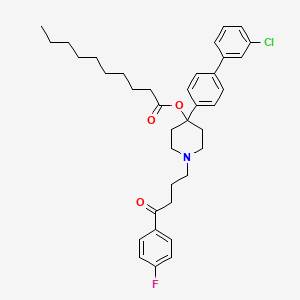
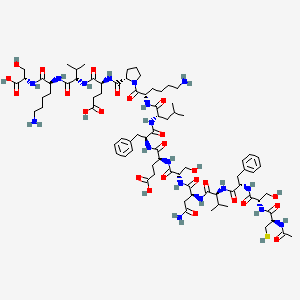
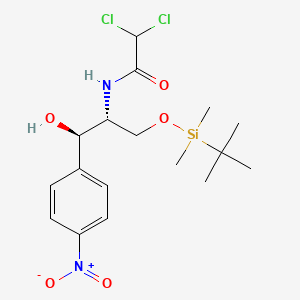
![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)
